(+/-)-Jasmonic Acid-9,10-d2

説明

(+/-)-Jasmonic Acid-9,10-d2 is an isotope form of Oleic acid . Oleic acid is a monounsaturated omega-9 fatty acid obtained from multiple animal and vegetable fats and oils . It is a major component of membrane phospholipids .

Synthesis Analysis

The synthesis of (+/-)-Jasmonic Acid-9,10-d2 involves the use of quinoline, deuterium, and Pd-BaSO4 in hexane . The yield of the reaction is approximately 90% .

Molecular Structure Analysis

The molecular formula of (+/-)-Jasmonic Acid-9,10-d2 is C18H32D2O2 . The SMILES representation of the molecule is CCCCCCCCCC([2H])C([2H])CCCCCCCC(O)=O .

Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of (+/-)-Jasmonic Acid-9,10-d2 are as follows :

科学的研究の応用

Role in Plant Development and Stress Response : Jasmonic acid (JA) is a growth regulator in higher plants, involved in plant development and response to biotic and abiotic stress. It's found in high levels in young leaves, flowers, fruit, seeds, and seedlings of soybean plants. JA levels increase in response to dehydration, suggesting its role in environmental signal response (Creelman & Mullet, 1995).

Enhanced Detection Methods : A method using liquid chromatography-ion trap mass spectrometry (LC-IT-MS/MS) after derivatization enhances the sensitivity of detecting jasmonic acid, improving quantification in real samples like rice floret and wintersweet. This aids in studying JA's physiological and biological activities in plants (Chen, Chen, & Chen, 2012).

Enhancing Plant Tolerance to Salt Stress : Exogenous JA can enhance wheat seedlings' tolerance to salt stress. It increases the activities of antioxidant enzymes, reduces oxidative stress markers, and boosts the content of antioxidative compounds, suggesting its potential in improving plant stress resistance (Qiu et al., 2014).

Wound-Induced Changes in Plants : JA is part of a signal-transduction pathway that increases nicotine synthesis in response to leaf wounding in Nicotiana sylvestris. The study investigates the quantitative relationships between the stimulus (wounding), JA, and the response (nicotine accumulation), highlighting JA's role in plant defense mechanisms (Baldwin et al., 1997).

Signal Pathway in Plants : JA and its derivatives play significant roles in regulating physiological processes, particularly in mediating plant responses to stress. The review discusses JA biosynthesis, perception, transport, and its biological functions, highlighting its central role in plant biology (Ruan et al., 2019).

Influence on Flower Bud Formation : Research on apples shows that KODA and JA may have opposite effects on flower bud formation compared to gibberellic acids, indicating their role in reproductive development in plants (Kittikorn et al., 2010).

Medicinal Applications : JA and its derivatives show potential as drugs and prodrugs in medicinal chemistry. This review covers their synthesis, biological activities, and potential in drug development, indicating their significance beyond plant biology (Ghasemi Pirbalouti et al., 2014).

Stress Tolerance Enhancement : Seed priming and foliar application with JA enhance the salinity stress tolerance of soybean seedlings, indicating a method to improve plant growth under environmental stress (Sheteiwy et al., 2020).

Safety And Hazards

将来の方向性

The use of deuterium in drug molecules, such as (+/-)-Jasmonic Acid-9,10-d2, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the future research directions could involve exploring the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals .

特性

IUPAC Name |

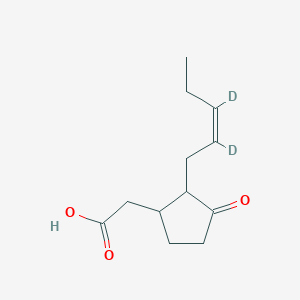

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-KKLCAENNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CC1C(CCC1=O)CC(=O)O)/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659749 | |

| Record name | {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Jasmonic Acid-9,10-d2 | |

CAS RN |

183948-71-2 | |

| Record name | {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B1143135.png)